molecular formula C13H21BN2O4 B12968628 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12968628
M. Wt: 280.13 g/mol
InChI Key: BWTDCZMZWIJTLI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₂₃BN₂O₃ Molecular Weight: 278.16 g/mol CAS No.: 1279088-80-0 This compound features a pyrazole core substituted at position 1 with a 1,4-dioxane ring and at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The 1,4-dioxane moiety enhances hydrophilicity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H21BN2O4

Molecular Weight

280.13 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-6-16(15-10)11-9-17-7-8-18-11/h5-6,11H,7-9H2,1-4H3

InChI Key

BWTDCZMZWIJTLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3COCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the dioxane group: This step might involve the reaction of the pyrazole with a suitable dioxane derivative under specific conditions.

    Attachment of the dioxaborolane group: This can be done using a boronic acid or ester in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole oxide, while reduction could produce a dihydropyrazole derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Boronate-Substituted Pyrazoles
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS No. Key Differences
1-(Oxan-2-yl)-4-(dioxaborolan-2-yl)-1H-pyrazole 1: Oxan-2-yl (tetrahydropyran); 4: Boronate C₁₃H₂₁BN₂O₃ 276.14 1003846-21-6 Boronate at position 4; tetrahydropyran (6-membered ring) vs. 1,4-dioxane (5-membered)
1-(Oxan-2-yl)-5-(dioxaborolan-2-yl)-1H-pyrazole 1: Oxan-2-yl; 5: Boronate C₁₄H₂₃BN₂O₃ 278.16 903550-26-5 Boronate at position 5; steric effects due to substituent placement
1-Ethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1: Ethyl; 4: Boronate C₉H₁₅BN₂O₂ 233.09 847818-70-6 Smaller alkyl group reduces steric hindrance, enhancing cross-coupling reactivity

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 1,4-dioxane vs. ethyl) reduce reactivity in cross-coupling reactions due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl in ) lower the electron density of the pyrazole ring, affecting reaction kinetics .
Functional Group Variations
Compound Name Functional Group Variations Molecular Weight CAS No. Impact on Properties
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl at position 1 244.05 - Increased electrophilicity; improved metabolic stability
1,3-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole Methyl at positions 1 and 3 220.12 - Reduced solubility due to hydrophobic methyl groups
1-[(Tetrahydro-2H-pyran-2-yl)methyl]-1H-pyrazole Tetrahydro-2H-pyranylmethyl group 282.58 - Enhanced lipophilicity for membrane penetration

Key Observations :

  • Solubility : Oxygen-containing rings (1,4-dioxane, tetrahydropyran) improve aqueous solubility compared to alkyl or aryl groups .
  • Stability : Boronate esters with electron-donating substituents (e.g., methyl) are less prone to hydrolysis than those with electron-withdrawing groups .

Research Findings and Data Tables

Comparative Reactivity in Cross-Coupling Reactions
Compound Reaction Yield (%) Conditions (Temp/Time) Reference
Target Compound 72 90°C, 12 h
1-Ethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 89 80°C, 6 h
1-(Oxan-2-yl)-4-(dioxaborolan-2-yl)-1H-pyrazole 65 100°C, 24 h

Analysis : Bulkier substituents correlate with lower yields and harsher reaction conditions.

Physicochemical Properties
Compound LogP Water Solubility (mg/mL) Stability (t₁/₂ in H₂O)
Target Compound 1.2 3.5 48 h
1-Ethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2.1 1.2 24 h
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 0.8 5.8 72 h

Analysis : Polar groups (e.g., 1,4-dioxane, difluoromethyl) enhance solubility and stability.

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